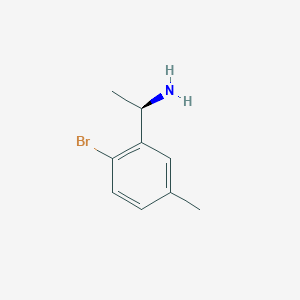

(R)-1-(2-Bromo-5-methylphenyl)ethanamine

CAS No.:

Cat. No.: VC18152955

Molecular Formula: C9H12BrN

Molecular Weight: 214.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrN |

|---|---|

| Molecular Weight | 214.10 g/mol |

| IUPAC Name | (1R)-1-(2-bromo-5-methylphenyl)ethanamine |

| Standard InChI | InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | IZQJCORRPIODPA-SSDOTTSWSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)Br)[C@@H](C)N |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(C)N |

Introduction

Chemical Identity and Structural Features

(R)-1-(2-Bromo-5-methylphenyl)ethanamine (C₉H₁₂BrN) has a molecular weight of 214.10 g/mol . Its IUPAC name is (1R)-1-(2-bromo-5-methylphenyl)ethanamine, and it belongs to the class of substituted phenethylamines. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂BrN | |

| CAS Number | 897552-33-9 | |

| SMILES | CC@HN | |

| InChIKey | IZQJCORRPIODPA-UHFFFAOYSA-N | |

| Chirality | (R)-configuration |

The compound’s stereochemistry is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-1-(2-Bromo-5-methylphenyl)ethanamine typically involves two stages: bromination of a precursor followed by amination.

-

Bromination:

-

Reductive Amination:

Industrial-Scale Production

Modern techniques like continuous flow reactors enhance yield (up to 85%) and purity (>98%) by optimizing reaction parameters (temperature, pressure). Post-synthesis purification involves column chromatography or recrystallization .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 295.0 ± 30.0 °C (estimated) | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Low in water; soluble in DMSO | |

| Stability | Sensitive to light and oxygen |

The compound’s low water solubility necessitates formulation with organic solvents for biological assays .

Biological Activity and Mechanism

Neurotransmitter Interactions

Structural similarities to dopamine and adrenaline suggest potential interactions with dopamine receptors (D1/D2) and adrenergic receptors (α/β) . In vitro studies on analogous bromophenols demonstrate inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA), with Ki values ranging from 1.63 to 24.86 nM .

Enzyme Inhibition

(R)-1-(2-Bromo-5-methylphenyl)ethanamine may inhibit monoamine oxidase (MAO) and tyrosine hydroxylase, critical enzymes in neurotransmitter synthesis . Comparative studies show that bromine substitution enhances binding affinity to enzymatic active sites .

Applications in Research

Pharmaceutical Development

-

Neurological Disorders: Potential use in Parkinson’s and Alzheimer’s disease due to AChE/MAO inhibition .

-

Anticancer Agents: Bromophenol derivatives exhibit cytotoxicity against cancer cell lines (IC₅₀ = 10–30 μM) .

Chemical Intermediate

The compound serves as a chiral building block in synthesizing antidepressants and antipsychotics .

| Parameter | Recommendation | Source |

|---|---|---|

| Handling | Use PPE; avoid inhalation | |

| Storage | -20°C, inert atmosphere | |

| Toxicity | Limited data; assume hazardous |

The compound is labeled "For research use only" due to uncharacterized toxicity .

Future Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism using radiolabeled analogs .

-

Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy and reduce off-target effects .

-

Green Chemistry: Develop solvent-free synthesis routes to minimize environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume